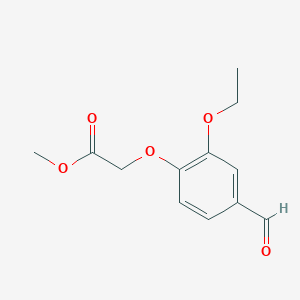
Methyl (2-ethoxy-4-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (2-ethoxy-4-formylphenoxy)acetate” is a synthetic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 . It is widely used in the field of chemistry and pharmaceuticals.
Molecular Structure Analysis
The InChI code for “Methyl (2-ethoxy-4-formylphenoxy)acetate” is 1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl (2-ethoxy-4-formylphenoxy)acetate” is a solid compound . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the retrieved data.Scientific Research Applications
-
Scientific Field : Chemical Synthesis
- Application Summary : “Methyl (2-ethoxy-4-formylphenoxy)acetate” is a chemical compound with the CAS Number: 428482-76-2 .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .
-
Scientific Field : Synthesis of m-Aryloxy Phenols
- Application Summary : m-Aryloxy phenols, which can be synthesized using compounds like “Methyl (2-ethoxy-4-formylphenoxy)acetate”, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : m-Aryloxy phenols improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
methyl 2-(2-ethoxy-4-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBXVLDFNWLLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-ethoxy-4-formylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

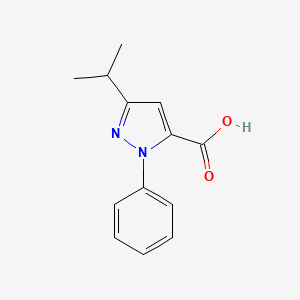
![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)
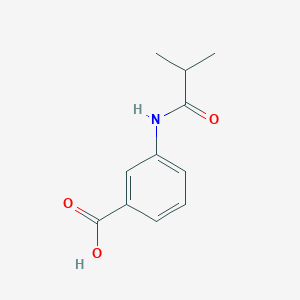

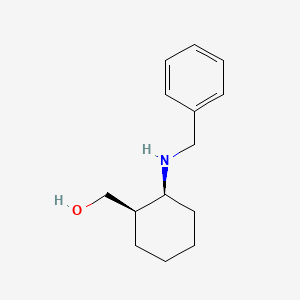
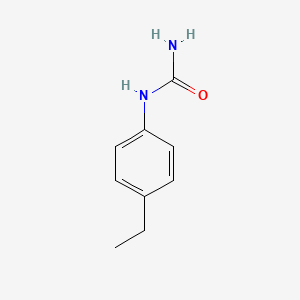

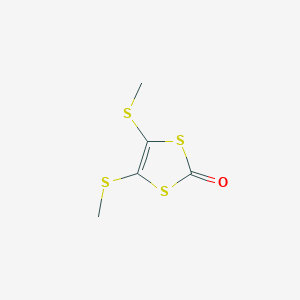

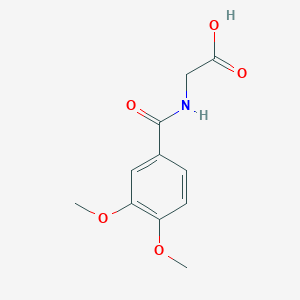
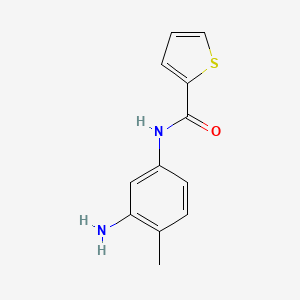
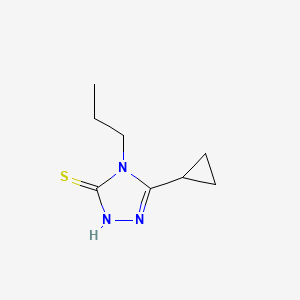
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)